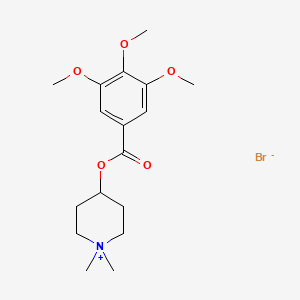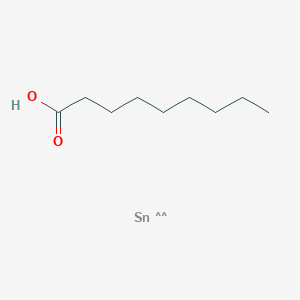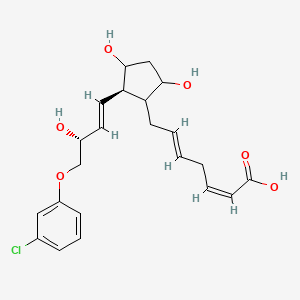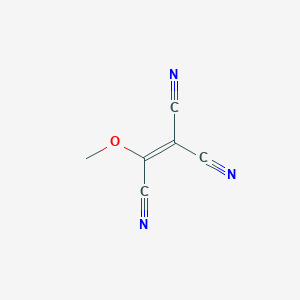![molecular formula C35H65N3O13 B14462851 2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 72259-70-2](/img/structure/B14462851.png)
2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and 1,1’-methylenebis[4-isocyanatocyclohexane], compound with 2-(dimethylamino)ethanol is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. This is followed by the reaction with 1,1’-methylenebis[4-isocyanatocyclohexane] to form the polymer backbone. The final step involves the addition of 2-(dimethylamino)ethanol to the polymer, which acts as a stabilizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products due to its stability and compatibility with various active ingredients.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds, which contribute to the compound’s unique properties.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and polymeric structure, which provides enhanced stability, flexibility, and compatibility with various applications. The inclusion of 2-(dimethylamino)ethanol as a stabilizing agent further enhances its performance, making it suitable for high-performance materials and advanced applications.
Properties
CAS No. |
72259-70-2 |
|---|---|
Molecular Formula |
C35H65N3O13 |
Molecular Weight |
735.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C6H10O4.C5H10O4.C5H12O2.C4H11NO/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4(8)9;1-5(2,3-6)4-7;1-5(2)3-4-6/h12-15H,1-9H2;1-4H2,(H,7,8)(H,9,10);6-7H,2-3H2,1H3,(H,8,9);6-7H,3-4H2,1-2H3;6H,3-4H2,1-2H3 |
InChI Key |
ZJLQOKDHPIUJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.CC(CO)(CO)C(=O)O.CN(C)CCO.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O |
Related CAS |
72259-70-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


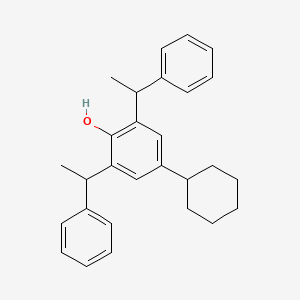
![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
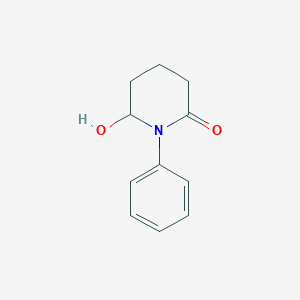
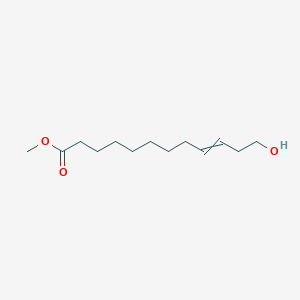
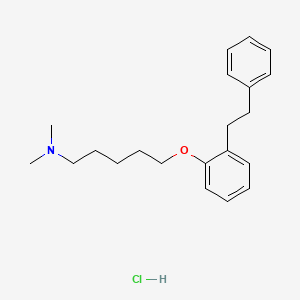
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
